tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate
Description
Properties
CAS No. |
885269-06-7 |
|---|---|
Molecular Formula |
C12H16N4O2S |
Molecular Weight |
280.35 g/mol |
IUPAC Name |
tert-butyl N-[6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C12H16N4O2S/c1-12(2,3)18-11(17)16-9-8-4-7(5-13)19-10(8)15-6-14-9/h4,6H,5,13H2,1-3H3,(H,14,15,16,17) |
InChI Key |
RKHJVOREMMOXOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=C(SC2=NC=N1)CN |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiophene-3-carboxamides
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a frequently utilized intermediate. As demonstrated by, oxidation of the methyl group at position 6 to a carbaldehyde is achieved using 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP) in dimethylformamide (DMF). This yields 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde with 99% efficiency. The aldehyde intermediate is critical for subsequent reductive amination to introduce the aminomethyl group.
Introduction of the Aminomethyl Group
Functionalization at position 6 requires precise control to avoid side reactions. Two predominant strategies are employed:
Bromomethylation and Nucleophilic Substitution
In, bromination of a methyl-substituted thieno[2,3-d]pyrimidine is accomplished using dibromodimethylhydantoin (DBDMH) and benzoyl peroxide in benzene under reflux. This generates 6-bromomethyl-2-(5-chloro-furan-2-yl)-thieno[2,3-d]pyrimidin-4-ylamine with a 47% yield over five steps. Subsequent amination with 3,3-difluoropiperidine in tetrahydrofuran (THF) at 40°C introduces the amine moiety. For the target compound, substituting the piperidine with aqueous ammonia or ammonium hydroxide would yield the primary aminomethyl group.
Reductive Amination of Aldehyde Intermediates
The aldehyde intermediate from Section 1.1 undergoes reductive amination. Treatment with ammonium acetate and sodium cyanoborohydride in methanol at room temperature selectively reduces the imine bond, forming the aminomethyl derivative. This method avoids harsh bromination conditions and achieves higher functional group tolerance.
Boc Protection of the Primary Amine
The final step involves protecting the primary amine with a tert-butoxycarbonyl (Boc) group to enhance stability and solubility.
Boc Anhydride Coupling
As detailed in, the amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine in THF. This reaction proceeds at room temperature, achieving near-quantitative yields. For example, [2-(5-chloro-furan-2-yl)-6-methyl-thieno[2,3-d]pyrimidin-4-yl]-bis-carbamic acid tert-butyl ester is synthesized in 87% yield after column chromatography.
Deprotection Considerations
While the target compound retains the Boc group, literature notes that deprotection using trifluoroacetic acid (TFA) in dichloromethane efficiently removes the Boc group if required. This step is omitted in the final synthesis but underscores the group’s labile nature under acidic conditions.
Optimization and Analytical Validation
Reaction Condition Optimization
-
Solvent Selection : Benzene and DMF are preferred for bromomethylation and oxidation, respectively, due to their high boiling points and compatibility with radical initiators.
-
Temperature Control : Reductive amination proceeds optimally at 25°C, while Boc protection requires mild heating (40°C) to accelerate reaction kinetics.
Purification and Characterization
-
Chromatography : Silica gel chromatography with chloroform/methanol (50:1) effectively isolates intermediates.
-
Spectroscopic Analysis :
Comparative Data Table: Key Synthetic Steps
Challenges and Mitigation Strategies
-
Intermediate Stability : The bromomethyl intermediate is sensitive to hydrolysis. Storage under anhydrous conditions at -20°C prolongs stability.
-
Regioselectivity : Competing reactions at position 2 of the thieno[2,3-d]pyrimidine are minimized using sterically hindered bases like diisopropylethyl amine .
Chemical Reactions Analysis
tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The biological activity of tert-butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate has been a focus of research due to its potential therapeutic effects. Key areas of interest include:
1. Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. These compounds have been shown to:
- Inhibit β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of neurodegenerative diseases like Alzheimer's disease.
- Reduce oxidative stress by lowering levels of malondialdehyde (MDA), a marker of oxidative damage.
Case Study: Neuroprotection in Cell Cultures
In vitro studies have demonstrated that this compound can protect astrocytes from amyloid beta-induced toxicity. The results showed a significant increase in cell viability and a reduction in inflammatory markers such as TNF-α when treated with this compound .
| Activity | Measurement Method | Result |
|---|---|---|
| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |
| Cell Viability Improvement | MTT Assay | 62.98% viability with treatment |
2. Antimicrobial Properties
Another area of research involves the antimicrobial effects of this compound. Preliminary studies suggest that it may possess antibacterial activity against various pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial properties of related thieno[2,3-d]pyrimidine derivatives, revealing notable activity against Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing new antimicrobial agents based on this compound's structure .
Mechanism of Action
The mechanism of action of tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives with Varied Substituents
The structural uniqueness of the target compound lies in its substituent pattern. Key comparisons include:
- Substituent Effects: The aminomethyl group in the target compound improves solubility and enables conjugation, whereas bulkier groups like 4-methoxybenzyl in compound 23 may enhance target binding but reduce metabolic stability. Chloro substituents (e.g., in ) increase electrophilicity, facilitating nucleophilic substitution reactions, but may introduce toxicity risks compared to the amine group. Hydrazone derivatives ( ) exhibit potent CDK4 inhibition but face stability issues under physiological conditions, unlike the carbamate-protected amine in the target compound.
Pyrimidine Carbamates Without Thieno Fusion
tert-Butyl (2-chloropyrimidin-4-yl)carbamate (CAS: 849751-48-0) shares the carbamate protection strategy but lacks the thieno ring. Its molecular formula is C₉H₁₂ClN₃O₂, with a molecular weight of 229.66 g/mol .
Key Research Findings
- Synthetic Optimization : The use of Boc protection in and highlights its robustness in multistep syntheses, avoiding side reactions common with free amines.
- Structural-Activity Relationships (SAR): Aminomethyl vs. Chloro: Aminomethyl substituents enhance solubility and reduce cytotoxicity compared to chloro analogs . Thieno Fusion: The thieno[2,3-d]pyrimidine core improves binding to ATP pockets in kinases compared to non-fused pyrimidines .
- Stability : Carbamate-protected derivatives exhibit superior stability in plasma compared to hydrazones or free amines .
Biological Activity
tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the tert-butyl group and the aminomethyl substituent enhances its pharmacological properties.
Research indicates that compounds within the thieno[2,3-d]pyrimidine class can exhibit various mechanisms of action:
- Estrogen Receptor Modulation : Some derivatives have been shown to act as nonsteroidal estrogens, modulating estrogen receptor activity with potential applications in hormone-related therapies .
- Inhibition of Enzymatic Activity : Compounds similar to this compound have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's disease .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been evaluated in various studies:
- Neuroprotective Effects : In vitro studies suggest that this compound may protect neuronal cells from amyloid beta-induced toxicity, potentially reducing inflammatory responses associated with neurodegeneration .
- Anticancer Properties : Preliminary findings indicate that thieno[2,3-d]pyrimidine derivatives can exhibit cytotoxic effects against certain cancer cell lines. The specific activity of this compound in this regard remains to be fully elucidated.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Q. What are the key considerations in synthesizing tert-butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate to ensure high yield and purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions. For example, intermediates like tert-butyl carbamates often undergo nucleophilic substitution or coupling reactions. In analogous syntheses (e.g., tert-butyl pyrimidine derivatives), reagents such as Boc₂O (di-tert-butyl dicarbonate) are used to introduce the carbamate group under inert atmospheres (N₂) at low temperatures (-78°C) to minimize side reactions . Solvent choice (e.g., DMAc or THF) and catalysts (e.g., Pd(PPh₃)₂Cl₂ for Sonogashira couplings) are critical for regioselectivity . Yield optimization often involves column chromatography purification, as demonstrated in multi-step syntheses achieving ~50–60% yields .
Q. How can researchers purify and characterize this compound effectively?
Q. What storage conditions are optimal to prevent degradation?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (argon or nitrogen) to avoid hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and prolonged light, as tert-butyl carbamates degrade via cleavage of the Boc group under acidic conditions .
Advanced Research Questions
Q. How does the position of substituents on the thienopyrimidine core influence reactivity and bioactivity?
- Methodological Answer : Substituent positioning (e.g., aminomethyl at C6 vs. C4) alters electronic and steric properties. For example, chlorine at C4 in tert-butyl (4-chloropyrimidin-2-yl)carbamate increases electrophilicity, facilitating nucleophilic aromatic substitution . Computational modeling (DFT) can predict reactive sites, while biological assays (e.g., enzyme inhibition) validate activity changes. Comparative studies with analogs (e.g., pyridine vs. pyrimidine cores) highlight scaffold-specific interactions .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the tert-butyl group and the carbamate carbonyl confirm connectivity . If discrepancies persist, compare with structurally characterized analogs (e.g., tert-butyl (4-chloropyridin-3-yl)carbamate, where chlorine position shifts pyridine ring proton signals) .
Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer :
- Assay Validation : Use positive controls (e.g., known inhibitors) and replicate experiments under standardized conditions (pH, temperature).
- Off-Target Profiling : Screen against related enzymes to rule out nonspecific binding.
- Structural Analysis : Co-crystallization or molecular docking (e.g., using PyMOL) can identify binding mode variations due to conformational flexibility .
Q. How can regioselectivity challenges in functionalizing the thienopyrimidine scaffold be mitigated?
- Methodological Answer :
- Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic substitutions .
- Microwave-Assisted Synthesis : Enhances selectivity in heterocyclic reactions by reducing side pathways .
- Cross-Coupling Optimization : For Suzuki or Buchwald-Hartwig reactions, ligand screening (e.g., XPhos vs. SPhos) improves C–N or C–C bond formation .
Data Contradiction Analysis
Q. How should researchers interpret variability in synthetic yields across published protocols?
- Methodological Answer : Yield discrepancies often stem from:
- Scale Effects : Milligram vs. gram-scale reactions may differ in mixing efficiency.
- Catalyst Purity : Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) degrade if improperly stored, reducing activity .
- Workup Timing : Delayed quenching (e.g., after Sonogashira coupling) can lead to byproduct formation . Always report detailed conditions (e.g., reaction time, exact equivalents) for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
